molecular formula C21H24FN3O2S B2412158 N-(4-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1021255-57-1

N-(4-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2412158
CAS No.: 1021255-57-1
M. Wt: 401.5
InChI Key: XAGFJSPBDQQIPC-UHFFFAOYSA-N
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Description

N-(4-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C21H24FN3O2S and its molecular weight is 401.5. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[3-[2-(cyclohexen-1-yl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2S/c22-17-8-6-16(7-9-17)20(27)25-21-24-18(14-28-21)10-11-19(26)23-13-12-15-4-2-1-3-5-15/h4,6-9,14H,1-3,5,10-13H2,(H,23,26)(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGFJSPBDQQIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a complex chemical compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Cyclohexene ring : Contributes to the compound's hydrophobic properties.
  • Thiazole moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.
  • Fluorobenzamide group : Enhances lipophilicity, potentially improving bioavailability.

Molecular Formula

The molecular formula for this compound is C19H24FN3O2SC_{19}H_{24}FN_{3}O_{2}S.

  • Inhibition of Enzymatic Activity : The thiazole ring can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer treatment, where enzyme inhibition can lead to reduced tumor growth.
  • Receptor Modulation : The compound may act as a modulator for specific receptors involved in metabolic processes, which could have implications for conditions such as diabetes and obesity.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity, which warrants further investigation into this compound's capabilities.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of similar thiazole derivatives. The results indicated that compounds with a thiazole moiety demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast)10Apoptosis
Compound BA549 (lung)15Cell cycle arrest
This compoundTBDTBD

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity, suggesting potential use in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies. Modifications to the thiazole and benzamide portions significantly affect potency and selectivity against target enzymes or receptors.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

  • Methodological Answer : The synthesis of structurally analogous thiazole derivatives (e.g., ) typically involves multi-step reactions:

Thiazole Core Formation : Cyclocondensation of thioureas or thioamides with α-haloketones under reflux in ethanol or DMF .

Amide Coupling : Use of carbodiimide-based reagents (e.g., EDC·HCl) with HOBt to couple carboxylic acids to amines, ensuring yields >60% .

Cyclohexenyl Group Introduction : Alkylation of amines with 2-(cyclohex-1-en-1-yl)ethyl bromide in dichloromethane at 0–25°C, monitored via TLC .
Critical Parameters : Temperature (25–80°C), pH (6–8 for aqueous steps), and reaction time (4–24 hours) must be optimized to minimize side products like hydrolyzed intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm for fluorobenzamide), thiazole protons (δ 7.2–8.0 ppm), and cyclohexenyl protons (δ 1.2–2.5 ppm) .
  • FT-IR : Confirm carbonyl stretches (1650–1750 cm⁻¹ for amides) and C-F bonds (1100–1250 cm⁻¹) .
  • HRMS : Validate molecular weight with <2 ppm error .

Q. How stable is this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies on similar thiazole-amides () show:
  • Acidic Conditions (pH <4) : Rapid hydrolysis of the amide bond (t1/2 <1 hour at 37°C).
  • Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours at 25°C but degrade at >60°C via thiazole ring opening .
    Recommendation : Store at –20°C in anhydrous DMSO or acetonitrile to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions between the fluorobenzamide moiety and kinase ATP-binding pockets (e.g., EGFR, VEGFR).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the cyclohexenyl group in hydrophobic pockets .
  • QSAR Analysis : Correlate electronic parameters (Hammett σ) of substituents with IC50 values from enzyme assays .

Q. What strategies resolve contradictions in NMR data between synthetic batches?

  • Methodological Answer : Discrepancies in aromatic proton splitting (e.g., ) may arise from:
  • Rotamers : Use variable-temperature NMR (VT-NMR) at 25–80°C to coalesce split peaks .
  • Trace Impurities : Purify via preparative HPLC (C18 column, 70:30 MeCN/H2O) and re-analyze with 2D NMR (COSY, HSQC) .
  • Polymorphism : Characterize crystalline forms via X-ray diffraction to confirm structural consistency .

Q. How can reaction byproducts be minimized during the final coupling step?

  • Methodological Answer : Common byproducts (e.g., ) include:
  • Over-alkylation : Control stoichiometry (amine:alkylating agent = 1:1.05) and add reagents dropwise at 0°C .
  • Oxidation of Thiazole : Use inert atmosphere (N2/Ar) and antioxidants like BHT (0.1% w/w) .
  • Monitoring : Employ real-time LC-MS to quench reactions at >90% conversion .

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